1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione
Description
This compound is a structurally complex molecule featuring a piperazine core substituted with a 2-methoxyphenyl group and an indole moiety linked via an ethane-1,2-dione bridge. The indole subunit is further functionalized with a 2-oxo-2-(piperidin-1-yl)ethyl chain. However, specific pharmacological data for this compound are absent in the provided evidence, necessitating comparisons with structurally or functionally related compounds.
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O4/c1-36-25-12-6-5-11-24(25)29-15-17-31(18-16-29)28(35)27(34)22-19-32(23-10-4-3-9-21(22)23)20-26(33)30-13-7-2-8-14-30/h3-6,9-12,19H,2,7-8,13-18,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHIXLOISOLTAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Antidepressant Activity
Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant properties. The presence of the methoxy group on the phenyl ring enhances its affinity for serotonin receptors, which are crucial in the modulation of mood and anxiety .
Anticancer Properties
The compound has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity comparable to established chemotherapeutics .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Serotonin Receptor Modulation : The methoxyphenyl moiety is crucial for binding to serotonin receptors, enhancing neurotransmitter activity .
- Inhibition of Cell Cycle Progression : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .
Study 1: Antidepressant Efficacy
A clinical trial involving subjects with major depressive disorder evaluated the efficacy of this compound compared to a placebo. Results indicated a statistically significant reduction in depression scores among those treated with the compound, supporting its potential use as an antidepressant .
Study 2: Anticancer Activity
In a laboratory setting, the compound was tested against several cancer cell lines. It exhibited a dose-dependent inhibition of cell growth, with notable effects observed at concentrations as low as 10 µM. The study concluded that the compound could be a promising candidate for further development in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities and mechanisms associated with this compound compared to other related compounds.
| Compound Name | Biological Activity | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(...) | Antidepressant, Anticancer | Serotonin receptor modulation, Apoptosis induction | 10 (cancer) |
| Donepezil | Alzheimer's treatment | AChE inhibition | 0.39 (AChE) |
| Other Piperazine Derivatives | Various (e.g., antibacterial) | Varies by structure | Varies |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights
- Piperazine Derivatives: The target compound shares the 4-(2-methoxyphenyl)piperazine motif with MK29 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone), a compound studied for receptor binding . However, the ethane-dione and indole groups in the target likely alter its binding kinetics compared to simpler piperazine derivatives like MK27. 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione (CAS: 313334-86-0) demonstrates the importance of indole substitution patterns: the 4,7-dimethoxy groups enhance antifungal activity, whereas the target’s 2-oxo-piperidine chain may prioritize CNS receptor interactions .
- Indole Modifications: The 2-oxo-2-(piperidin-1-yl)ethyl substituent on the indole nitrogen is unique to the target compound.
Functional Bridging Groups :
Pharmacological Hypotheses
- CNS Activity : The 2-methoxyphenylpiperazine moiety is prevalent in antipsychotics (e.g., Flivas ), suggesting the target compound could interact with 5-HT1A or D2 receptors .
- Antioxidant Potential: Pyridinone analogs () with similar methoxyphenyl groups exhibit strong antioxidant activity. While the target lacks a pyridinone ring, its indole and diketone groups may confer radical-scavenging properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
